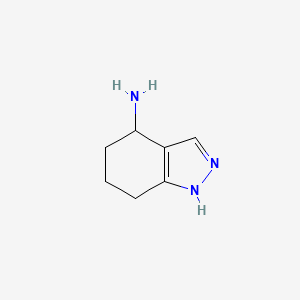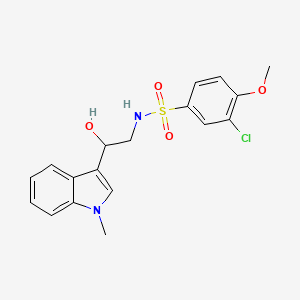![molecular formula C19H24N4O3 B2953705 [4-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(4-nitrophenyl)methanone CAS No. 446270-38-8](/img/structure/B2953705.png)
[4-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule that likely contains a piperazine ring and a nitrophenyl group . It may be related to a class of compounds that include 2,5-dimethylpyrrol-1-yl and piperazin-1-yl groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, a series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs have been synthesized in good yields .Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives : Research has focused on synthesizing and characterizing derivatives of similar chemical compounds. For instance, the synthesis of various heterocycles containing pyrrolopyrazinothinoisoquinoline moieties has been explored (R. Zaki, A. El-Dean, S. M. Radwan, 2014).
Antibacterial Properties : Some studies have investigated the antibacterial activity of related compounds. A study found that certain derivatives showed significant inhibition of bacterial growth, suggesting potential applications in antimicrobial therapies (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Synthesis for Antimicrobial Studies : The synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives for in vitro antimicrobial studies has been conducted, with some compounds showing excellent antibacterial and antifungal activities (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Exploration of Optical Isomers : The synthesis and biological activities of optical isomers of similar compounds have been explored, revealing insights into their pharmacological effects (R. Sakoda, Y. Kamikawaji, K. Seto, 1992).
Anti-Cancer Activity : Some studies have reported on the broad-spectrum anti-cancer activity of O-Arylated diazeniumdiolates, a class of compounds related to the queried chemical. These studies suggest the potential of such compounds in cancer treatment (L. Keefer, 2010).
Corrosion Inhibition : Research has also explored the use of related compounds as corrosion inhibitors for mild steel in acidic medium, highlighting their potential application in material science (P. Singaravelu, N. Bhadusha, V. Dharmalingam, 2022).
Synthesis for Antimicrobial Activity : The synthesis of new pyridine derivatives, including derivatives related to the compound , has been investigated for their antimicrobial activity, showing variable and modest activity against bacteria and fungi (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial and antitubercular agents .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption of essential metabolic processes in the bacteria .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway (via Enoyl ACP Reductase inhibition) and the folic acid synthesis pathway (via DHFR inhibition) . The disruption of these pathways leads to impaired cell wall synthesis and DNA replication, respectively, resulting in bacterial growth inhibition .
Result of Action
The compound’s action results in strong antibacterial and antitubercular properties . By inhibiting key enzymes, it disrupts essential metabolic processes, leading to the death of the bacteria .
Propriétés
IUPAC Name |
[4-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-15-3-4-16(2)22(15)14-11-20-9-12-21(13-10-20)19(24)17-5-7-18(8-6-17)23(25)26/h3-8H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWVWQCNLIHDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

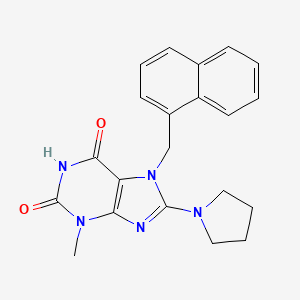
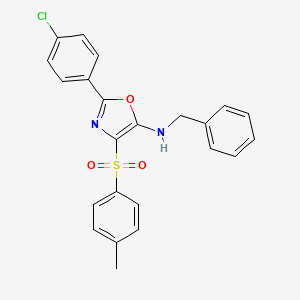
![[(6-methylpyridin-2-yl)methyl][(1-phenyl-1H-1,2,4-triazol-3-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2953628.png)
![2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2953629.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2953633.png)
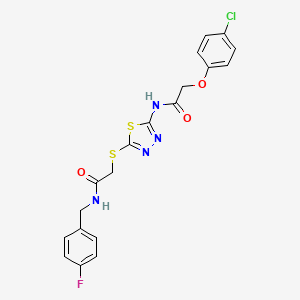
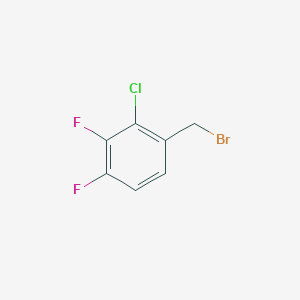
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-phenyl-1,4-thiazepane](/img/structure/B2953638.png)
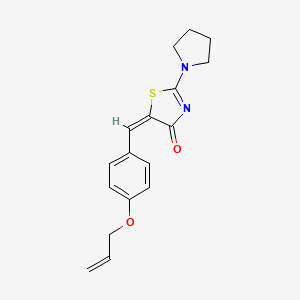
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2953641.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2953642.png)
